6-Oxaspiro[3.4]octane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)6-3-8(4-6)1-2-11-5-8/h6H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDKTJSXBBUAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-02-5 | |
| Record name | 6-oxaspiro[3.4]octane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid and Its Precursors
Strategies for Constructing the Spiro[3.4]octane Framework
The construction of the spiro[3.4]octane skeleton, which features a challenging spirocyclobutane moiety fused to a five-membered ring, requires specialized synthetic approaches. Key strategies can be categorized into cyclization reactions, rearrangement reactions, and strain-release driven spirocyclizations.
Cyclization Reactions
Cyclization reactions are a cornerstone of cyclic compound synthesis. For the spiro[3.4]octane framework, these can be employed to form either the cyclobutane (B1203170) or the tetrahydrofuran (B95107) ring.
Intramolecular cyclization, particularly iodocyclization, is a powerful method for the synthesis of oxygen-containing heterocycles like the tetrahydrofuran ring present in 6-Oxaspiro[3.4]octane-2-carboxylic acid. This reaction, often referred to as iodolactonization when a carboxylic acid is the nucleophile, proceeds through the electrophilic activation of a carbon-carbon double bond by an iodine source. The tethered nucleophile, in this case, a hydroxyl or carboxyl group, then attacks the activated iodonium (B1229267) intermediate to form the cyclic ether.
The general mechanism involves the formation of a cyclic iodonium ion from an unsaturated precursor, which is then attacked intramolecularly by a nucleophile. For the synthesis of the 6-Oxaspiro[3.4]octane core, a suitably substituted cyclobutane with a pendant unsaturated chain would be the required precursor. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-tet cyclizations being kinetically favored for the formation of five-membered rings.
| Method | Precursor Type | Reagents | Ring Formed | Key Feature |
| Iodocyclization | Unsaturated alcohol/acid on a cyclobutane scaffold | I2, NaHCO3 | Tetrahydrofuran | Forms the oxa-ring of the spirocycle |
The [2+2] cycloaddition is a direct and efficient method for the construction of four-membered rings and is thus highly relevant for the synthesis of the cyclobutane portion of the spiro[3.4]octane framework. semanticscholar.orgajgreenchem.com This reaction typically involves the photochemical or thermal activation of two alkene-containing molecules to form a cyclobutane ring. nih.gov For the synthesis of spirocycles, an exocyclic methylene (B1212753) compound can react with another alkene.
Ketene (B1206846) [2+2] cycloadditions are particularly useful. For instance, the reaction of a ketene with an alkene can produce a cyclobutanone, which can then be further elaborated. psu.edu The synthesis of spiro-annulated cyclobutane derivatives has been achieved through the [2+2] cycloaddition of ketenes to cyclic olefins like norbornadiene. psu.edu A similar strategy could be envisioned where a suitable exocyclic methylene cyclopentane (B165970) derivative undergoes a [2+2] cycloaddition to form the spiro[3.4]octane skeleton.
| Method | Reactants | Conditions | Ring Formed | Key Feature |
| [2+2] Cycloaddition | Exocyclic methylene cyclopentane + Alkene | Photochemical or Thermal | Cyclobutane | Directly forms the spirocyclobutane ring |
| Ketene [2+2] Cycloaddition | Ketene + Cyclic Alkene | Varies (e.g., Zn, ether) | Cyclobutanone | Provides a functional handle for further modification |
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic and macrocyclic compounds. wikipedia.org This reaction, catalyzed by transition metal complexes (typically ruthenium-based), involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. organic-chemistry.org
For the construction of the 6-Oxaspiro[3.4]octane framework, RCM can be employed to form the tetrahydrofuran ring. A study on the synthesis of 2,5-dioxaspiro[3.4]octane building blocks utilized an RCM strategy. rsc.orgniscpr.res.in The process involved the O-alkylation of a vinyl oxetanol with methyl 2-(bromomethyl)acrylate, followed by an RCM reaction using a Grubbs' II catalyst to form a dihydrofuran ring, which was subsequently hydrogenated. rsc.orgniscpr.res.in A similar approach starting from a cyclobutane-derived diene could yield the 6-Oxaspiro[3.4]octane core.
| Method | Precursor Type | Catalyst | Ring Formed | Key Feature |
| Ring-Closing Metathesis | Diene tethered to a cyclobutane | Grubbs' Catalysts (e.g., Grubbs' II) | Tetrahydrofuran (after reduction) | Versatile method for forming the five-membered ring |
Rearrangement Reactions (e.g., Wolff Rearrangement)
Rearrangement reactions provide an alternative pathway to construct cyclic systems, often by altering the ring size of a precursor. The Wolff rearrangement is a classic example that can be used to achieve ring contraction. Current time information in Le Flore County, US.
The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene, which can then be trapped by a nucleophile to form a carboxylic acid or its derivative. wikipedia.org When the α-diazoketone is cyclic, this reaction results in a one-carbon ring contraction. Current time information in Le Flore County, US. This strategy is particularly effective for the synthesis of strained ring systems, including cyclobutanes from cyclopentanones. Current time information in Le Flore County, US. Thus, a suitably substituted α-diazocyclopentanone could undergo a Wolff rearrangement to form a cyclobutanecarboxylic acid derivative, which would be a key intermediate for the spiro[3.4]octane framework.
| Method | Precursor Type | Intermediate | Product | Key Feature |
| Wolff Rearrangement | α-diazocyclopentanone | Ketene | Cyclobutanecarboxylic acid derivative | Ring contraction to form the cyclobutane ring |
Strain-Release Driven Spirocyclizations
Harnessing the energy stored in highly strained molecules offers a powerful driving force for the construction of complex molecular architectures. Strain-release driven spirocyclizations have been successfully employed for the synthesis of spiro[3.4]octane derivatives. acs.orgrsc.orgmdpi.com
This approach often utilizes bicyclo[1.1.0]butanes (BCBs), which contain a highly strained central C-C bond. rsc.org The activation of BCBs, for example with a Lewis acid, can generate a reactive intermediate that undergoes spirocyclization with a tethered electrophile or in the presence of an external coupling partner. acs.org For instance, a scandium-catalyzed spirocyclization of BCBs with azomethine imines has been developed to access 6,7-diazaspiro[3.4]octanes. acs.orgrsc.orgmdpi.com A similar strategy involving the reaction of activated BCBs with a suitable oxygen-containing species could provide a direct route to the 6-Oxaspiro[3.4]octane core.
| Method | Precursor Type | Key Intermediate | Product | Key Feature |
| Strain-Release Driven Spirocyclization | Bicyclo[1.1.0]butane (BCB) | Activated BCB carbanion/carbocation | Spiro[3.4]octane derivative | Utilizes high ring strain for efficient cyclization |
Organometallic Approaches (e.g., via Titanacyclobutane Intermediates)
Organometallic reagents and catalysts have proven to be powerful tools in the construction of complex molecular architectures, including spirocycles. nih.gov While specific examples detailing the synthesis of this compound via titanacyclobutane intermediates are not prevalent in the reviewed literature, the general principles of organometallic chemistry offer plausible pathways. For instance, transition-metal-catalyzed reactions, such as those involving rhodium, have been utilized in the synthesis of spirocyclic ethers. rsc.org
Ruthenium-catalyzed reactions have also been employed in the synthesis of organometallic analogues of spirocyclic compounds. acs.org One could envision a strategy where a suitably functionalized precursor undergoes a metal-catalyzed cyclization to form the spirocyclic core.
Oxidative Cyclization Routes
Oxidative cyclization represents a powerful and versatile strategy for the synthesis of a wide variety of heterocyclic compounds, including oxaspirocycles. rsc.orgnih.gov This approach often involves the formation of a carbon-oxygen bond through an intramolecular cyclization event, promoted by an oxidizing agent. rsc.org
A general approach to oxa-spirocycles has been developed using iodocyclization as the key synthetic step. rsc.orgrsc.org This method has been successfully applied to prepare over 150 oxa-spirocyclic compounds. rsc.orgrsc.org The incorporation of an oxygen atom into the spirocyclic unit has been shown to dramatically improve water solubility and lower lipophilicity, which are desirable properties for pharmaceutical applications. rsc.orgrsc.org
While the direct synthesis of this compound via oxidative cyclization is not explicitly detailed in the provided search results, the synthesis of related oxa-spirocyclic carboxylic acids has been reported. For example, a general procedure involving TEMPO and PhI(OAc)2 has been used for the synthesis of various oxa-spirocyclic carboxylic acids from their corresponding alcohols.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance in medicinal chemistry. nih.gov This section discusses various approaches to the synthesis of enantiopure this compound derivatives, including asymmetric catalysis, diastereoselective methods, and chiral resolution techniques.
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds, including spirocycles. nih.govrsc.org The use of chiral catalysts allows for the direct formation of a specific enantiomer, often with high levels of stereocontrol. nih.govrsc.org
N-heterocyclic carbene (NHC) catalysis has been successfully employed in the asymmetric synthesis of spirocyclic oxindole-ε-lactones. nih.gov This protocol involves a 1,6-addition of a homoenolate equivalent to a bifunctional reagent, leading to the desired products in high yields and with very good stereoselectivities. nih.gov
Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes is another effective method for generating azaspiro[n.2]alkanes with high enantioselectivity. acs.orgacs.org The optimal chiral dirhodium tetracarboxylate catalyst can achieve high turnover numbers and excellent stereoselectivity. acs.orgacs.org
Table 1: Examples of Asymmetric Catalysis in Spiro Compound Synthesis
| Catalyst Type | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| N-Heterocyclic Carbene | Annulation | Spirocyclic oxindole-ε-lactones | Very good | nih.gov |
| Dirhodium Tetracarboxylate | Cyclopropanation | Azaspiro[n.2]alkanes | Up to 99% | acs.orgacs.org |
| Quinine-derived Squaramide | Cascade Reaction | Spiro-tetrahydroquinolines | Up to >99% | rsc.org |
This table is interactive. Click on the headers to sort the data.
Diastereoselective Approaches
Diastereoselective synthesis provides an alternative strategy for controlling the stereochemistry of spirocyclic compounds. nih.govrsc.org This approach often involves the use of a chiral auxiliary or a substrate-controlled reaction to favor the formation of one diastereomer over another. rsc.org
A highly diastereoselective synthesis of spiropyrazolones has been reported using a Michael-Aldol cascade reaction catalyzed by secondary amines. nih.gov This method affords the desired products bearing four chiral centers as a single diastereomer in excellent yields. nih.gov
1,3-dipolar cycloaddition reactions have also been employed for the diastereoselective synthesis of spiroisoxazoline derivatives. sctunisie.org The reaction of (E)-2-arylidene-(2H)-indanones with arylnitrile oxides leads to cycloadducts with two new chiral centers, with the relative stereochemistry controlled by the favored approach of the two reagents. sctunisie.org
Chiral Resolution Techniques for Oxaspiro Compounds
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is often employed when a direct asymmetric synthesis is not feasible or when both enantiomers are desired for biological evaluation. researchgate.net
The most common method for chiral resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomeric salts can then be separated by crystallization, followed by removal of the resolving agent to afford the pure enantiomers. wikipedia.org
Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation of enantiomers. researchgate.netnih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. researchgate.netnih.gov A normal phase HPLC method has been successfully developed to resolve enantiomers of various spiro compounds on a chiral column. researchgate.net
Optimization of Reaction Conditions and Synthetic Efficiency
For instance, in the diastereoselective synthesis of spiropyrazolones, decreasing the reaction temperature to -20 °C was found to reduce the diastereoselectivity of the reaction without increasing the enantioselectivity. nih.gov In the rhodium-catalyzed cyclopropanation of 3-methylenetetrahydropyran, the addition of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as an additive significantly improved the yield and diastereoselectivity of the reaction. acs.org
The development of one-pot, multi-component reactions is another strategy for improving synthetic efficiency. rsc.org These reactions allow for the formation of multiple chemical bonds in a single operation, thereby reducing the number of steps, purification procedures, and waste generated. rsc.org A one-pot, three-component system has been developed for the synthesis of spiro trans-decalinol scaffolds, which involves a triple cascade sequence and results in the formation of three C-C bonds and five contiguous stereocenters. rsc.org
Catalyst Development and Screening
The formation of the 6-oxaspiro[3.4]octane core often relies on intramolecular cyclization reactions, where the choice of catalyst is paramount to achieving high yields and selectivity. Research into the synthesis of related spiro-compounds, such as spiroketones and other spiro-ethers, provides valuable insights into potential catalytic systems.
Rhodium-Catalyzed Cyclizations:
Rhodium catalysts, particularly Rh(II) complexes, have shown considerable promise in the synthesis of spirocyclic systems through intramolecular C-H insertion and cyclization of diazo compounds. For instance, the synthesis of 6-oxaspiro[3.4]octan-1-one derivatives, a key precursor to the target carboxylic acid, has been achieved using Rhodium (II) catalysts. These reactions typically involve the decomposition of a diazo compound to form a rhodium carbene intermediate, which then undergoes an intramolecular cyclization.
The choice of the rhodium catalyst can significantly influence the reaction's efficiency. A screening of various rhodium catalysts for the intramolecular C-H insertion of α-aryl-α-diazo ketones, a reaction type analogous to the formation of the spiro[3.4]octane system, revealed that the Hashimoto catalyst, Rh₂(pttl)₄ (dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]), consistently provided the highest yields. nih.gov Other rhodium catalysts, such as Rh₂(OAc)₄ (rhodium(II) acetate) and Rh₂(esp)₂ (dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate)), have also been employed, with their effectiveness being substrate-dependent. mdpi.com
| Catalyst | Precursor | Product | Yield (%) | Reference |
| Rhodium (II) catalyst | 3-diazochroman-4-one and alkene | 6-Oxa-spiro[3.4]octan-1-one derivative | Good | lookchem.com |
| Rh₂(pttl)₄ | α-Aryl-α-diazo ketone | α-Aryl cyclopentanone | High | nih.gov |
| Rh₂(OAc)₄ | α-Diazo succinimide | Spirocyclic product | Dependent on loading | mdpi.com |
| Rh₂(esp)₂ | α-Diazo succinimide | C-H insertion product | Dependent on loading | mdpi.com |
| This table presents a selection of rhodium catalysts used in the synthesis of spirocyclic compounds and related C-H insertion reactions. |
Other Catalytic Systems:
Beyond rhodium, other transition metals have been explored for the synthesis of spirocyclic ethers. Copper-catalyzed enantioselective carboetherification of alkenols represents a powerful method for constructing spirocyclic ethers with high enantiomeric excess. While not directly applied to this compound, this methodology offers a potential route for asymmetric synthesis.
Furthermore, the hydrogenation of unsaturated precursors is a critical step in many synthetic routes. Catalysts such as Pearlman's catalyst (Pd(OH)₂/C) have proven effective for the hydrogenation of related spirocyclic structures under high pressure.
Solvent Effects and Green Chemistry Considerations
The choice of solvent plays a critical role in the synthesis of this compound and its precursors, influencing reaction rates, yields, and selectivity. Moreover, the growing emphasis on sustainable chemical processes necessitates the consideration of green chemistry principles in solvent selection.
In Rh(II)-catalyzed C-H insertion reactions, solvents such as toluene (B28343) and dichloromethane (B109758) have been commonly used. nih.gov Studies have shown that for certain cyclizations, toluene can provide better yields compared to dichloromethane. nih.gov The order of addition of reagents relative to the solvent can also be critical; for instance, adding the diazo ketone solution to the catalyst solution in the solvent is often preferred to minimize the formation of dimeric byproducts. nih.gov
From a green chemistry perspective, the use of hazardous solvents like dichloromethane is being increasingly scrutinized. The principles of green chemistry encourage the use of safer alternatives. Water, ionic liquids, supercritical CO₂, and bio-solvents are considered more environmentally benign options. nih.gov For example, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, is a greener alternative to tetrahydrofuran (THF) and dichloromethane for many organic reactions. nih.gov Cyclopentyl methyl ether (CPME) is another green solvent alternative to ethers like THF and MTBE, offering higher stability and resistance to peroxide formation. rsc.org
The development of solvent-free reaction conditions is an even more sustainable approach. Mechanochemical methods, where reactions are conducted by grinding solids together, can eliminate the need for bulk solvents and have been successfully applied to Rh(II)-catalyzed N-H insertion reactions. acs.org
| Solvent | Reaction Type | Observation | Green Aspect | Reference |
| Toluene | Rh(II)-catalyzed C-H insertion | Better yields than dichloromethane | Traditional solvent, moderate environmental impact | nih.gov |
| Dichloromethane | Rh(II)-catalyzed C-H insertion | Lower yields than toluene in some cases | Halogenated solvent, significant environmental and health concerns | nih.gov |
| Water | General Organic Synthesis | Environmentally benign, but limited by solubility of reactants | Excellent green solvent | nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | General Organic Synthesis | Greener alternative to THF and DCM | Derived from renewable resources | nih.gov |
| Cyclopentyl methyl ether (CPME) | General Organic Synthesis | Alternative to THF, MTBE; resists peroxide formation | Improved safety and stability | rsc.org |
| None (Mechanochemistry) | Rh(II)-catalyzed N-H insertion | Efficient, solvent-free, scalable | Eliminates solvent waste | acs.org |
| This table summarizes the effects and green chemistry considerations of various solvents in reactions relevant to the synthesis of spirocyclic compounds. |
Scalability of Synthetic Procedures
The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges, including reaction control, purification, and cost-effectiveness. For the synthesis of this compound, the scalability of each step in the synthetic route must be carefully evaluated.
A notable example of a scalable synthesis of a related spirocyclic compound is the preparation of 2,5-Dioxaspiro[3.4]octane building blocks. This synthesis was successfully performed on a scale of over 200 grams. researchgate.net A key step in this process is the catalytic hydrogenation of an acrylate (B77674) precursor using Pearlman's catalyst (20% Pd(OH)₂/C) in methanol (B129727) under high pressure (70 atm) in an autoclave. researchgate.net This demonstrates the feasibility of scaling up catalytic hydrogenation steps in the synthesis of spiro-ether systems.
However, scaling up reactions can also present difficulties. For instance, some reactions may require harsh conditions, expensive or inaccessible catalysts, or generate toxic byproducts, which can complicate large-scale production. acs.org The removal of protective groups, a common step in multi-step syntheses, can also be inconvenient at a large scale. acs.org
Strategies to improve scalability include:
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction conditions, improve safety, and facilitate easier scaling compared to batch processes.
Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure can reduce the number of workup and purification steps, leading to a more efficient and scalable process.
The successful large-scale synthesis of spirocyclic carboxylic acids often involves robust and well-optimized reaction protocols. For example, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved on a 163-gram scale through a series of optimized steps including esterification and monohydrolysis. nih.gov These examples provide a framework for developing a scalable synthesis of this compound.
Chemical Reactivity and Functional Group Transformations of 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group in 6-Oxaspiro[3.4]octane-2-carboxylic acid is a versatile handle for a variety of functional group interconversions, including esterification, amide formation, reduction, and decarboxylation. These reactions are fundamental to modifying the properties of the molecule and incorporating it into larger, more complex structures.
Esterification and Amide Formation
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used, or the water generated during the reaction is removed. masterorganicchemistry.com Alternative milder methods, such as using boric acid as a catalyst, have been shown to be effective for the esterification of α-hydroxycarboxylic acids and might be applicable here. acs.org
Amide Formation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid group of this compound typically requires activation for efficient amide bond formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the coupling of the carboxylic acid with primary or secondary amines. libretexts.orgyoutube.com This method is widely used in peptide synthesis and could be employed to incorporate the this compound scaffold into peptide structures. mdpi.com Heterogeneous catalysts are also being explored for direct amide formation as a more sustainable alternative. researchgate.net
Table 1: Common Reagents for Esterification and Amide Formation
| Transformation | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), H₂SO₄ (catalyst) | Reflux | Ester |
| Amide Formation | Amine (Primary or Secondary), DCC (activating agent) | Room Temperature | Amide |
Reduction Pathways
The reduction of the carboxylic acid moiety in this compound to a primary alcohol can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of reducing carboxylic acids to their corresponding alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of carboxylic acids.
Functionalization for Further Elaboration
The carboxylic acid group of this compound serves as a key point for diversification and the synthesis of more complex molecules. For instance, related spirocyclic amino acids have been functionalized and incorporated into bioactive compounds. univ.kiev.ua The ability to form amides, as discussed in section 3.1.1, allows for the integration of this unique spirocyclic motif into peptides and other biologically relevant molecules. mdpi.com The resulting derivatives can be further modified to explore their potential in medicinal chemistry and materials science.
Reactivity of the Oxa-Spiro Ring System
The presence of the strained four-membered oxetane (B1205548) ring in the 6-oxaspiro[3.4]octane system makes it susceptible to ring-opening reactions, particularly with nucleophiles. This reactivity provides a pathway to introduce new functional groups and create more complex molecular architectures.
Nucleophilic Ring-Opening Reactions
The oxetane ring in this compound can be opened by various nucleophiles. The regioselectivity of this ring-opening is influenced by both steric and electronic factors. In general, under neutral or basic conditions, nucleophiles will attack the less sterically hindered carbon of the oxetane ring. However, in the presence of a Brønsted or Lewis acid catalyst, the reaction mechanism can change. The acid activates the oxetane oxygen, making the more substituted carbon more electrophilic and thus more susceptible to nucleophilic attack. This allows for the controlled opening of the ring to yield different constitutional isomers depending on the reaction conditions. The synthesis of various functionalized spirocyclic compounds often involves the strategic opening of such strained rings. researchgate.net
Table 2: Predicted Regioselectivity of Nucleophilic Ring-Opening
| Conditions | Nucleophile | Predicted Major Product |
|---|---|---|
| Basic/Neutral | Strong Nucleophile (e.g., R-Li, Grignard) | Attack at the less substituted carbon |
| Acidic | Weak Nucleophile (e.g., H₂O, ROH) | Attack at the more substituted carbon |
Ring-Closing Processes within the Oxa-Ring
The inherent strain of the oxetane ring in this compound and its derivatives makes it susceptible to various ring-opening reactions. However, under specific conditions, intramolecular reactions can be designed to facilitate ring-closing processes, leading to the formation of more complex fused or bridged heterocyclic systems. These transformations often proceed via an initial ring-opening of the oxetane, followed by a subsequent intramolecular cyclization.
One hypothetical approach to induce a ring-closing process could involve the reduction of the carboxylic acid functionality to a primary alcohol, yielding (6-oxaspiro[3.4]octan-2-yl)methanol. This alcohol, upon conversion to a suitable leaving group (e.g., a tosylate or mesylate), could potentially undergo an intramolecular nucleophilic attack by the oxygen atom of the oxetane ring under acidic or thermal conditions. This would, however, require a significant conformational rearrangement and is generally not a favored reaction pathway due to the stability of the oxetane ring under neutral or basic conditions.
A more plausible strategy for forming a new ring fused to the oxa-ring would involve the introduction of a reactive functional group on the cyclopentane (B165970) ring that can participate in an intramolecular reaction with the oxetane oxygen. For instance, if a hydroxyl group were present at a suitable position on the cyclopentane ring, an acid-catalyzed intramolecular ring-opening of the oxetane followed by cyclization could lead to the formation of a bridged ether.
While specific examples of ring-closing processes originating from the oxa-ring of this compound are not extensively documented in the literature, the reactivity of spirocyclic oxetanes in the presence of strong acids is known to lead to rearrangements and the formation of new cyclic structures. For example, treatment of spirocyclopropyl oxetanes with hydrochloric or hydrobromic acid has been shown to result in the formation of spirocyclopropyl fused butenolides, demonstrating the potential for complex transformations involving the oxetane ring.
Spirocenter Modifications
The spirocyclic nature of this compound, with a quaternary carbon atom at the junction of the oxetane and cyclopentane rings, presents a unique structural feature. Modifications at this spirocenter are challenging due to its sterically hindered and unreactive nature. Direct functionalization of the spiro carbon is generally not feasible without disrupting the spirocyclic framework.
However, reactions that involve the cleavage and reformation of one of the rings at the spirocenter can be considered as a form of spirocenter modification. For instance, certain acid-catalyzed rearrangements of spiro-oxetanes can lead to ring-expansion or contraction, effectively altering the nature of the spirocyclic system. While specific studies on this compound are limited, general principles of carbocation-mediated rearrangements in related spirocyclic systems could be applicable.
Another theoretical avenue for spirocenter modification could involve radical-based reactions. The generation of a radical adjacent to the spirocenter might induce rearrangements, although such transformations are often complex and can lead to a mixture of products.
It is important to note that the stability of the spiro[3.4]octane skeleton is a key feature, and reactions are more likely to occur at the functional groups attached to the rings rather than at the spirocenter itself. Therefore, modifications of the spirocenter are generally considered synthetically challenging and are not a common strategy for the diversification of this scaffold.
Derivatization Strategies for Diversification of the Spiro[3.4]octane Skeleton
The carboxylic acid group of this compound serves as a versatile handle for a wide range of derivatization strategies, enabling the synthesis of a diverse library of compounds with modified physicochemical properties. Standard transformations of carboxylic acids, such as esterification and amidation, are readily applicable to this spirocyclic scaffold.
Esterification: The formation of esters from this compound can be achieved through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, milder conditions can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for coupling with sterically hindered alcohols.
Amidation: The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functionalities. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide, can be effectively used to form amide bonds with a wide range of primary and secondary amines. For sterically hindered amines or when dealing with sensitive substrates, the conversion of the carboxylic acid to an acyl fluoride (B91410) followed by reaction with the amine at elevated temperatures has been shown to be an efficient method.
The following table summarizes some of the key derivatization reactions of this compound:
| Reagent/Condition | Product | Reaction Type |
| R-OH, H⁺ | 6-Oxaspiro[3.4]octane-2-carboxylate ester | Fischer Esterification |
| R-OH, DCC, DMAP | 6-Oxaspiro[3.4]octane-2-carboxylate ester | Steglich Esterification |
| R¹R²NH, HATU, DIPEA | N-substituted 6-oxaspiro[3.4]octane-2-carboxamide | Amide Coupling |
| 1. SOCl₂, 2. R¹R²NH | N-substituted 6-oxaspiro[3.4]octane-2-carboxamide | Amide formation via acyl chloride |
| LiAlH₄ | (6-Oxaspiro[3.4]octan-2-yl)methanol | Reduction |
These derivatization strategies allow for the systematic modification of the this compound scaffold, providing access to a wide array of compounds for further biological evaluation and structure-activity relationship (SAR) studies. The resulting esters and amides can exhibit altered solubility, lipophilicity, and metabolic stability compared to the parent carboxylic acid.
Mechanistic Investigations of Reactions Involving 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving 6-Oxaspiro[3.4]octane-2-carboxylic acid are largely dictated by the reactivity of the oxetane (B1205548) ring, which is susceptible to ring-opening reactions due to its inherent strain. beilstein-journals.org These reactions can be initiated by electrophiles, nucleophiles, or acids.
Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinates to the Lewis acid, forming an oxonium ion intermediate. This activation facilitates nucleophilic attack. The regioselectivity of the nucleophilic attack on the unsymmetrical spiro-oxetane is a key aspect to consider. Generally, the attack occurs at the more sterically hindered carbon atom due to the formation of a more stable tertiary carbocation-like transition state. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions. magtech.com.cn
For this compound, an intramolecular reaction pathway is also plausible, where the carboxylic acid group itself acts as a nucleophile, leading to the formation of a bicyclic lactone. This process would likely proceed through an intermediate where the oxetane oxygen is protonated, followed by intramolecular attack by the carbonyl oxygen of the carboxylic acid.
Nucleophilic Ring Opening: Strong nucleophiles can directly attack one of the carbon atoms of the oxetane ring, leading to its cleavage. In the case of unsymmetrical oxetanes, the attack typically occurs at the less sterically hindered carbon atom in an SN2-type mechanism. magtech.com.cn For the spirocyclic system in this compound, the two methylene (B1212753) carbons of the oxetane ring are potential sites for nucleophilic attack. The presence of the adjacent spirocyclic cyclopentane (B165970) ring may influence the accessibility of these sites.
Reaction of the Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. These transformations are generally expected to follow well-established mechanisms. For instance, Fischer esterification would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol. It is important to consider that under acidic conditions required for such reactions, the oxetane ring might also be susceptible to opening.
Kinetic Studies of Key Transformations
Acid-catalyzed ring-opening reactions of oxetanes generally exhibit a rate dependence on both the oxetane concentration and the acid concentration. The rate-determining step is typically the nucleophilic attack on the protonated oxetane.
In a study on the photochemical kinetic resolution of chiral spirocyclic oxetanes, it was observed that the quenching of a catalyst triplet by the two oxetane enantiomers could be monitored, allowing for the determination of quenching rate constants. acs.org This suggests that photochemical methods could be a viable approach for studying the kinetics of reactions involving the spiro-oxetane core.
Reaction progress kinetic analysis is a powerful methodology for obtaining a comprehensive picture of complex catalytic reactions from a minimal number of experiments. researchgate.net Applying such techniques to transformations of this compound could provide detailed information about the reaction orders, rate constants, and potential catalyst deactivation pathways.
| Transformation Type | Plausible Rate-Determining Step | Expected Kinetic Profile |
| Acid-Catalyzed Ring Opening | Nucleophilic attack on the protonated oxetane | Second-order (first-order in oxetane and acid) |
| Nucleophilic Ring Opening | SN2 attack on a ring carbon | Second-order (first-order in oxetane and nucleophile) |
| Fischer Esterification | Nucleophilic attack of alcohol on the protonated carboxylic acid | Typically complex, can be influenced by water concentration |
This table is based on established mechanisms for the respective reaction types and serves as a predictive framework in the absence of specific experimental data for this compound.
Isotopic Labeling Experiments to Determine Reaction Course
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. Although no specific isotopic labeling studies have been reported for this compound, we can hypothesize how such experiments could be designed to probe its reaction mechanisms.
For instance, to investigate the mechanism of acid-catalyzed ring opening, one could synthesize the starting material with an 18O label in the oxetane ring. The position of the 18O in the ring-opened product would unambiguously determine the site of nucleophilic attack. If the nucleophile is water, the distribution of the label between the hydroxyl group and the ether linkage in the product would provide definitive evidence of the bond cleavage pattern.
Similarly, in the study of the biosynthesis of paclitaxel, which contains an oxetane ring, isotopic labeling experiments were crucial in understanding the mechanism of the oxetane ring formation. researchgate.net These studies demonstrated the utility of isotopic tracers in complex biological systems, a strategy that is equally applicable to the study of reaction mechanisms in synthetic chemistry.
The use of deuterium (B1214612) labeling in the cyclopentane or cyclobutane (B1203170) rings could help to probe for any unexpected rearrangements or hydrogen shifts that might occur during reactions, particularly under harsh conditions or in the presence of strong acids or bases.
Transition State Analysis
Computational chemistry provides a powerful means to investigate the transition states of chemical reactions, offering insights into reaction barriers and stereochemical outcomes. While specific transition state analyses for reactions of this compound are not found in the literature, studies on analogous systems can be informative.
Theoretical calculations have been performed to understand the regioselectivity in the ring-opening of other oxetane derivatives. These studies often involve density functional theory (DFT) to calculate the energies of the transition states for different reaction pathways. Such calculations can help to rationalize why a particular regioisomer is formed preferentially.
For the acid-catalyzed ring opening of this compound, transition state analysis could be used to compare the energy barriers for nucleophilic attack at the different carbon atoms of the oxetane ring. This would involve modeling the structure of the protonated oxetane and the subsequent approach of a nucleophile. The calculated activation energies would provide a quantitative measure of the kinetic favorability of each pathway.
In the context of photochemical reactions, computational studies can help to understand the nature of the excited states involved and the geometries of the relevant transition states. For example, in the photochemical kinetic resolution of spirocyclic oxetanes, quantum chemical calculations supported a two-point hydrogen-bonding interaction being responsible for the recognition of one enantiomer by the chiral catalyst. acs.org
| Reaction Type | Key Features of the Hypothesized Transition State | Computational Method for Analysis |
| Acid-Catalyzed Ring Opening | Elongated C-O bond in the protonated oxetane, developing positive charge on the carbon atom being attacked. | Density Functional Theory (DFT) |
| SN2 Nucleophilic Ring Opening | Pentacoordinate carbon atom with the entering nucleophile and leaving oxygen atom in apical positions. | DFT, Ab initio methods |
| Intramolecular Lactonization | Cyclic arrangement involving the carboxylic acid and the protonated oxetane. | DFT with solvent modeling |
This table presents hypothetical transition state characteristics for reactions involving this compound, based on general mechanistic principles.
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of 6-Oxaspiro[3.4]octane-2-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the assignment of stereochemistry and a detailed conformational analysis.
In ¹H NMR spectroscopy, the protons adjacent to the ether oxygen in the oxetane (B1205548) ring are expected to exhibit a downfield chemical shift, typically in the range of 3.5-4.5 ppm, due to the deshielding effect of the oxygen atom. pressbooks.pub The protons of the cyclobutane (B1203170) ring would present complex splitting patterns due to restricted bond rotation and diastereotopicity, a common feature in rigid cyclic systems. Analysis of homonuclear coupling constants (³JHH) obtained from one-dimensional spectra or more advanced two-dimensional experiments like COSY (Correlation Spectroscopy) can help determine the relative stereochemistry of the substituents. For instance, the magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation, which is fundamental in conformational analysis of cyclic systems. sci-hub.st
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms bonded to the ether oxygen are expected to resonate in the downfield region of the aliphatic range, typically between 60-80 ppm. pressbooks.pub The spiro carbon, being a quaternary center, would show a characteristic chemical shift. The precise chemical shifts are sensitive to the steric and electronic effects of the substituents on the rings. sci-hub.st Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. The combination of ¹H and ¹³C NMR data, often correlated through 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical and conformational studies. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 170.0 - 185.0 |
| Methine (CH-COOH) | 2.5 - 3.5 | 40.0 - 55.0 |
| Methylene (B1212753) (CH₂) adjacent to ether O | 3.5 - 4.5 | 60.0 - 80.0 |
| Methylene (CH₂) in cyclobutane ring | 1.8 - 2.8 | 20.0 - 40.0 |
Vibrational Spectroscopy (Infrared and Raman) for Structural Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its molecular structure.
IR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. mdpi.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700-1725 cm⁻¹. mdpi.com The presence of the ether linkage would give rise to a strong C-O-C stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orgrockymountainlabs.com The strained four-membered oxetane ring may also exhibit characteristic vibrational modes.
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The C-C bond vibrations of the cyclobutane and oxetane rings would be observable in the Raman spectrum. While the O-H and C=O stretches of the carboxylic acid are also Raman active, they are often weaker compared to their IR counterparts. The combination of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. rsc.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) | Medium |
| Ether | C-O-C stretch | 1000 - 1300 (strong) | Medium-Weak |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in the solid state. A successful single-crystal X-ray diffraction study of this compound or a suitable derivative would yield precise bond lengths, bond angles, and torsion angles. This technique would unambiguously determine the relative stereochemistry of the chiral centers and reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, it would provide detailed information about intermolecular interactions, such as the hydrogen bonding patterns of the carboxylic acid groups, which often form dimeric structures in the solid state. While obtaining suitable crystals can be a challenge, the resulting data is invaluable for validating the structures proposed by other spectroscopic methods and for understanding the molecule's intrinsic geometric preferences.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Enantiomeric Purity and Absolute Configuration)
As this compound is a chiral molecule, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining its enantiomeric purity and absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms.
The absolute configuration of a chiral spiro compound can be determined by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govfrontiersin.org This approach involves first identifying the stable conformers of the molecule and then calculating the ECD spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.govmdpi.com The intensity of the ECD signal is also proportional to the enantiomeric excess, making it a useful tool for assessing the enantiomeric purity of a sample.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Structure Confirmation
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation.
The fragmentation of this compound would likely be directed by the functional groups present. The molecular ion peak, if observed, would confirm the molecular formula. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The ether linkage can also direct fragmentation, with cleavage of the C-C bond adjacent to the oxygen (α-cleavage) being a common pathway for cyclic ethers. nih.govyoutube.com The spirocyclic nature of the molecule may lead to characteristic ring-opening and fragmentation patterns. Analysis of these fragmentation patterns can help to piece together the structure of the molecule and confirm the connectivity of the atoms.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 156 | [C₈H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 139 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 111 | [M - COOH]⁺ | Loss of carboxyl group |
Computational and Theoretical Studies on 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of organic molecules. researchgate.netnorthwestern.eduacs.org For 6-Oxaspiro[3.4]octane-2-carboxylic acid, these calculations can provide a wealth of information about its molecular orbitals, charge distribution, and reactivity indices.
The first step in such an analysis would be the optimization of the molecule's geometry to find its lowest energy structure. Following this, key electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, the calculation of an electrostatic potential (ESP) map would visualize the charge distribution across the molecule. For this compound, regions of negative potential would be expected around the oxygen atoms of the ether and carboxylic acid groups, indicating their nucleophilic character and hydrogen bond accepting capabilities. A region of positive potential would be anticipated around the acidic proton of the carboxyl group, highlighting its electrophilic nature. Reactivity descriptors such as electronegativity, hardness, and softness can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | -1.5 eV | Energy released upon adding an electron |
Conformational Analysis and Strain Energy Calculations of the Spiro[3.4]octane System
The spiro[3.4]octane system, which combines a four-membered oxetane (B1205548) ring and a five-membered cyclopentane (B165970) ring, is inherently strained. researchgate.net The oxetane ring possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. nih.gov Computational methods are essential for quantifying this strain and understanding the molecule's conformational preferences.
Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers. The cyclopentane ring is known to adopt non-planar conformations, such as the envelope and twist forms, to alleviate torsional strain. The puckering of the cyclopentane ring and its orientation relative to the oxetane ring would define the different possible conformers of this compound.
The strain energy of the molecule can be calculated using several computational approaches, such as homodesmotic reactions. mdpi.comnih.gov This method involves constructing a hypothetical reaction where the bonds in the strained molecule are broken and reformed into unstrained, acyclic reference compounds. The energy difference between the reactants and products in this reaction corresponds to the strain energy of the molecule. mdpi.com Understanding the strain energy is important as it can influence the molecule's stability, reactivity, and thermodynamic properties. nih.gov
| Ring System | Calculated Strain Energy (kcal/mol) | Primary Contribution to Strain |
|---|---|---|
| Oxetane | ~25 | Angle strain |
| Cyclopentane | ~6 | Torsional strain |
| Spiro[3.4]octane | ~32 | Combined angle and torsional strain |
Molecular Modeling of Intermolecular Interactions and Packing
The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor, which will dominate its intermolecular interactions. nih.govresearchgate.net Molecular modeling techniques can be used to study these interactions and predict how the molecules will pack in the solid state.
The most stable and common interaction for carboxylic acids is the formation of a cyclic dimer, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups. nih.gov In addition to this primary interaction, the oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor.
Crystal structure prediction (CSP) methods can be employed to identify plausible crystal packing arrangements. rsc.orgsandboxaq.comwikipedia.org These methods typically involve generating a large number of hypothetical crystal structures and then ranking them based on their calculated lattice energies. The most stable predicted structures would provide insights into the likely polymorphs of the compound. Understanding the crystal packing is crucial for predicting physical properties such as melting point, solubility, and bioavailability.
| Interaction Type | Atoms Involved | Calculated Energy (kcal/mol) |
|---|---|---|
| Carboxylic Acid Dimer (H-bond) | (C=O)---(H-O) | -14 to -18 |
| Oxetane Oxygen (H-bond acceptor) | (O-H)---(O-ether) | -4 to -6 |
| Van der Waals Interactions | Aliphatic C-H groups | -1 to -3 |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. numberanalytics.comrsc.org For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.orgacs.org These predictions, when compared to experimental spectra, can help in the unambiguous assignment of all signals. The calculated chemical shifts would reflect the unique electronic environment of each nucleus in the strained spirocyclic system.
Similarly, the vibrational frequencies in the IR spectrum can be calculated by computing the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculations would predict the characteristic stretching frequencies for the O-H and C=O bonds of the carboxylic acid, the C-O-C stretch of the oxetane ring, and the various C-H and C-C vibrations of the aliphatic rings.
| Spectroscopic Technique | Predicted Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (COOH) | 10-12 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 175-180 ppm |
| ¹³C NMR | Chemical Shift (Spiro-C) | 80-90 ppm |
| IR | O-H Stretch (broad) | 2500-3300 cm⁻¹ |
| IR | C=O Stretch | 1700-1725 cm⁻¹ |
| IR | C-O-C Stretch (ether) | 950-1050 cm⁻¹ |
Design Principles for Novel Spirocyclic Architectures
The computational data gathered for this compound can establish design principles for new spirocyclic architectures with tailored properties. The inherent three-dimensionality and rigidity of the spiro[3.4]octane scaffold make it an attractive starting point for the design of novel bioactive molecules. researchgate.netbldpharm.com
The carboxylic acid group serves as a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives such as esters, amides, and other functional groups. The oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can improve physicochemical properties like aqueous solubility and metabolic stability. nih.govnih.govacs.orgresearchgate.net
Computational predictions of reactivity can guide the selective functionalization of the molecule. For instance, the ESP map can identify sites susceptible to nucleophilic or electrophilic attack. By understanding the conformational constraints and strain energy of the scaffold, new derivatives can be designed that orient functional groups in specific three-dimensional arrangements to optimize interactions with biological targets. nih.gov This rational design approach, underpinned by computational studies, can accelerate the discovery of novel spirocyclic compounds for various applications. acs.org
Applications of 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid in Complex Organic Synthesis
As a Chiral Building Block in Multistep Syntheses
The general importance of chiral building blocks is underscored by their frequent use in the synthesis of active pharmaceutical ingredients (APIs). Asymmetric synthesis often relies on the incorporation of enantiomerically pure synthons to control the stereochemical outcome of a reaction sequence. Chiral molecules like 6-Oxaspiro[3.4]octane-2-carboxylic acid, with their defined stereocenters, are designed to serve this purpose, offering a scaffold upon which further chemical transformations can be performed with a high degree of stereocontrol.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1374659-02-5 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
Incorporation into Novel Macrocycles and Bridged Scaffolds
The incorporation of oxetane (B1205548) rings into macrocyclic structures has been shown to influence the conformational preferences and physicochemical properties of the resulting molecules. Research into oxetane-modified cyclic peptides has demonstrated that the inclusion of an oxetane motif can facilitate challenging macrocyclization reactions. rsc.org This is attributed to the ability of the oxetane to induce favorable turn conformations in the linear precursor, thus pre-organizing it for ring closure.
While direct examples of this compound being used to create novel macrocycles or bridged scaffolds are not prominent in the literature, the principles from related studies suggest its potential in this area. The carboxylic acid functionality provides a handle for covalent attachment to a peptide or other linear chain, while the spirocyclic oxetane core would impart significant conformational rigidity to the resulting macrocycle. This can be a valuable tool in the design of molecules with specific binding properties, as conformational control is key to molecular recognition. A diversity-oriented synthesis approach has been used to create various heterocycles and macrocycles from oxetanes, showcasing their versatility in constructing complex molecular architectures. nih.gov
Role in the Development of New Synthetic Methodologies
The development of new synthetic methodologies often involves the use of novel building blocks to explore new chemical reactions and transformations. Spirocyclic oxetanes, due to their strained four-membered ring, can participate in a variety of ring-opening reactions, making them useful substrates for developing new synthetic methods. However, many oxetane-carboxylic acids have been found to be unstable, which can impact their application in reactions requiring heating. researchgate.net
The synthesis of functionalized spirocyclic oxetanes has been achieved through methods such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of a ketone and an alkene. rsc.org Advances in these synthetic methods are crucial for accessing a wider range of spirocyclic oxetane building blocks, which in turn can be used to develop new chemical transformations. The unique reactivity of the oxetane ring, for instance, has been exploited in rhodium-catalyzed reactions to produce novel heterocyclic systems. magtech.com.cn
Utility in Materials Science and Chiroptical Device Development
The application of chiral building blocks in materials science is a growing field, with a particular focus on the development of materials with unique optical properties. Chiral spirocyclic compounds are of interest for the creation of chiroptical materials due to their rigid structures and well-defined stereochemistry, which can lead to strong chiroptical responses.
While there is no specific literature detailing the use of this compound in the development of materials or chiroptical devices, the potential exists for its use as a chiral monomer in polymerization reactions. The carboxylic acid group could be converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate. Polymerization would then lead to a chiral polymer with the spirocyclic oxetane units pendant to the polymer backbone. The chiroptical properties of such a polymer would be dependent on the stereochemistry of the monomer and the helical conformation that the polymer chain might adopt. The synthesis of photo-curable polymers containing oxetane groups has been explored, indicating the utility of this functional group in polymer chemistry. radtech.org
Future Directions and Challenges in 6 Oxaspiro 3.4 Octane 2 Carboxylic Acid Research
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the study of novel spirocyclic compounds is the development of practical and scalable synthetic pathways. Future research will likely focus on moving beyond multi-step, low-yielding procedures to more streamlined and environmentally benign methods.
Key areas of focus will include:
Catalytic Strategies: The exploration of transition-metal catalysis and organocatalysis could provide direct routes to the 6-oxaspiro[3.4]octane core. Methodologies such as intramolecular cyclization of functionalized cyclopentane (B165970) precursors may offer high levels of stereocontrol.
Photochemical Methods: Photochemical reactions, including ring expansions of smaller spirocyclic systems, could present innovative and mild approaches to constructing the target scaffold. researchgate.net
Flow Chemistry: The implementation of continuous flow technologies could enhance the safety, efficiency, and scalability of key synthetic steps, particularly for reactions that are exothermic or require precise control of reaction parameters.
Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic approaches could lead to highly selective and sustainable methods for constructing the chiral spirocyclic framework.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Foreseeable Challenges |
| Catalytic Cyclization | High efficiency and stereoselectivity. | Catalyst sensitivity and cost. |
| Photochemical Ring Expansion | Mild reaction conditions, unique reactivity. researchgate.net | Scalability and specialized equipment. |
| Flow Chemistry | Improved safety, scalability, and control. | Initial setup costs and optimization. |
| Bio-inspired Synthesis | High selectivity, green chemistry principles. | Enzyme availability and stability. |
Exploration of Novel Chemical Transformations and Reactivity
The inherent ring strain of the oxetane (B1205548) moiety in 6-Oxaspiro[3.4]octane-2-carboxylic acid suggests a rich and underexplored reactivity profile. acs.org Future studies will be crucial in understanding and harnessing this reactivity for further molecular diversification.
Prospective research directions include:
Ring-Opening Reactions: Investigating the selective ring-opening of the oxetane under various conditions (acidic, basic, nucleophilic) could provide access to a diverse range of functionalized cyclopentane derivatives. This has been a fruitful area of research for other oxetane-containing molecules. acs.org
Functional Group Interconversions: The carboxylic acid group serves as a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, enabling the synthesis of libraries of new derivatives.
Domino and Cascade Reactions: Designing one-pot reaction sequences initiated by the reactivity of the oxetane or carboxylic acid could lead to the rapid assembly of more complex molecular architectures.
Advanced Computational Tools for Design and Prediction in Spirochemistry
The rigid, three-dimensional nature of spirocycles makes them ideal candidates for computational modeling and design. nih.gov Advanced in silico tools will be indispensable in accelerating the research and development of this compound and its derivatives.
Key computational approaches will involve:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be employed to predict the geometric and electronic properties of the molecule, as well as to elucidate reaction mechanisms and predict reactivity. longdom.org
Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding interactions of this compound derivatives with biological targets, guiding the design of new therapeutic agents. longdom.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or physical properties, enabling the prediction of these properties for novel compounds. cas.orgnih.gov
Machine Learning and AI: The use of artificial intelligence and machine learning is becoming increasingly prevalent in predicting synthetic pathways and molecular properties, which could significantly streamline the discovery and optimization of new compounds based on the 6-oxaspiro[3.4]octane scaffold. microsoft.comsapiosciences.com
Table 2 outlines the potential applications of various computational tools in the study of this compound.
| Computational Tool | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and reaction energetics. longdom.org |
| Molecular Docking | Virtual screening and prediction of binding modes with biological targets. longdom.org |
| QSAR | Predicting biological activity and physicochemical properties of derivatives. cas.orgnih.gov |
| Machine Learning/AI | Retrosynthetic analysis, property prediction, and de novo design. microsoft.comsapiosciences.com |
Expanding the Scope of Applications in Synthetic Chemistry and Material Science
The unique structural and chemical properties of this compound suggest its potential utility in various scientific domains, extending beyond its role as a synthetic intermediate.
Potential areas for application include:
Medicinal Chemistry: Spirocycles are increasingly sought after in drug discovery due to their ability to explore three-dimensional chemical space, which can lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov The 6-oxaspiro[3.4]octane scaffold could serve as a novel building block for the synthesis of new therapeutic agents.
Polymer Chemistry: The strained oxetane ring can undergo ring-opening polymerization to produce novel polymers with unique properties. The carboxylic acid functionality could be used to further modify these polymers or to act as a point of attachment to other materials.
Material Science: The rigid spirocyclic core could be incorporated into larger structures to create materials with specific thermal, optical, or mechanical properties.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for 6-Oxaspiro[3.4]octane-2-carboxylic acid?
- Methodological Answer : Focus on multi-step synthetic strategies, such as annulation reactions or ring-closing metathesis, to construct the spirocyclic core. For example, analogous compounds like 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride are synthesized via cyclization of precursor lactams or esters under acidic conditions . Optimize reaction conditions (e.g., solvent polarity, temperature) to favor spiro ring formation. Purification techniques like recrystallization or preparative HPLC are critical for isolating high-purity products .
Q. How can researchers characterize the spirocyclic structure of this compound?
- Methodological Answer : Use advanced spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm spiro connectivity and stereochemistry.
- X-ray Crystallography : Resolve the 3D structure to validate the spirocyclic geometry and hydrogen-bonding patterns .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection at 210–260 nm.
- Melting Point Analysis : Compare observed values with literature data for consistency.
- FTIR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases, proteases) using software like AutoDock Vina to predict binding affinities.
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the spiro ring) with biological activity using descriptors like logP and HOMO-LUMO gaps .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize candidates for synthesis .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Experimental Validation : Re-examine reaction conditions (e.g., solvent effects, catalyst loading) that may deviate from idealized computational models.
- Sensitivity Analysis : Identify which computational parameters (e.g., solvation models, basis sets) most impact reactivity predictions.
- Synchrotron Techniques : Use time-resolved X-ray absorption spectroscopy to probe transient intermediates not captured in simulations .
Q. How can researchers investigate the enzymatic interactions of this compound in metabolic pathways?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., dehydrogenases) using fluorogenic substrates.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate interaction mechanisms.
- Metabolomics Profiling : Use LC-MS to track changes in metabolite levels in cell cultures treated with the compound .
Structural and Functional Comparison Table
Key Methodological Recommendations
- Synthetic Challenges : Prioritize protecting group strategies (e.g., tert-butyl esters) to prevent undesired side reactions during spiro ring formation .
- Data Interpretation : Cross-validate NMR assignments with DFT-calculated chemical shifts to avoid misassignment of spiro protons .
- Biological Studies : Use CRISPR-edited cell lines to isolate specific pathways affected by the compound, reducing off-target noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
